An In-depth Technical Guide to (R)-N-isopropylpyrrolidin-3-amine: Properties, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to (R)-N-isopropylpyrrolidin-3-amine: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-isopropylpyrrolidin-3-amine is a chiral substituted pyrrolidine that represents a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, prized for its conformational rigidity and ability to present substituents in a well-defined three-dimensional orientation.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed analytical methodologies for (R)-N-isopropylpyrrolidin-3-amine, designed to empower researchers in its effective utilization. It is important to note that this compound is not widely cataloged, and as such, much of the following information is based on established chemical principles and data from analogous structures.
Chemical and Physical Properties
The chemical and physical properties of (R)-N-isopropylpyrrolidin-3-amine are critical for its handling, formulation, and application in synthetic and biological contexts. The following table summarizes its key predicted and known properties.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₆N₂ | Calculated |
| Molecular Weight | 128.22 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy to similar amines |
| Boiling Point | Not available | - |
| pKa (Conjugate Acid) | 9.5 - 10.5 (Predicted) | Based on pyrrolidine (pKa 11.27) and the influence of N-alkylation and the 3-amino substituent.[2][3] |
| logP | 0.8 - 1.5 (Predicted) | Calculated based on contributions of the pyrrolidine ring and isopropyl group. |
| Solubility | Miscible with water and most organic solvents (Predicted) | Analogy to similar low molecular weight amines. |
| CAS Number | Not available | [4] |
Synthesis of (R)-N-isopropylpyrrolidin-3-amine
A robust and stereoselective synthesis of (R)-N-isopropylpyrrolidin-3-amine can be envisioned starting from a commercially available chiral precursor, (R)-3-aminopyrrolidine. A common and effective method for N-alkylation of amines is reductive amination.
Proposed Synthetic Pathway: Reductive Amination
This two-step, one-pot procedure involves the reaction of (R)-3-aminopyrrolidine with acetone in the presence of a reducing agent. The causality behind this choice lies in its efficiency and selectivity. The initial formation of an iminium ion intermediate is followed by its in-situ reduction to yield the desired N-isopropyl amine.
Detailed Experimental Protocol
Materials:
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(R)-3-Aminopyrrolidine
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Acetone
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate/methanol/triethylamine solvent system for chromatography
Procedure:
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Reaction Setup: To a solution of (R)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added acetone (1.2 eq). The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
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Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the reaction mixture. The choice of STAB as the reducing agent is crucial as it is mild enough to not reduce the acetone but is highly effective for the reduction of the in-situ formed iminium ion. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 4-6 hours).
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Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 15 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine.
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Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate/methanol/triethylamine to afford the pure (R)-N-isopropylpyrrolidin-3-amine. The triethylamine is added to the eluent to prevent the amine product from streaking on the acidic silica gel.
Spectroscopic and Analytical Characterization
As no experimental spectra for (R)-N-isopropylpyrrolidin-3-amine are readily available, the following are predictions based on the analysis of its constituent parts and analogous structures.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the chirality and the presence of diastereotopic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.0 - 3.2 | m | 1H | CH-N(isopropyl) | Methine proton of the isopropyl group, coupled to the six methyl protons and the adjacent CH on the pyrrolidine ring. |
| ~2.8 - 3.0 | m | 1H | CH-NH₂ | Proton on the carbon bearing the primary amine. |
| ~2.5 - 2.8 | m | 4H | CH₂-N-CH₂ | Protons on the carbons adjacent to the ring nitrogen. |
| ~1.8 - 2.2 | m | 2H | CH₂ | Protons on the C4 of the pyrrolidine ring. |
| ~1.6 | br s | 2H | NH₂ | Primary amine protons, often a broad singlet. |
| ~1.0 - 1.2 | d | 6H | C(CH₃)₂ | Two methyl groups of the isopropyl substituent, appearing as a doublet due to coupling with the methine proton. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide a clear count of the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~55 - 60 | CH-N(isopropyl) | Carbon of the isopropyl methine. |
| ~50 - 55 | CH-NH₂ | Carbon attached to the primary amine. |
| ~48 - 52 | CH₂-N | Carbons adjacent to the ring nitrogen. |
| ~30 - 35 | CH₂ | C4 carbon of the pyrrolidine ring. |
| ~20 - 25 | C(CH₃)₂ | Methyl carbons of the isopropyl group. |
Predicted IR Spectrum
The infrared spectrum will show characteristic absorptions for the amine functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, broad | N-H stretch (primary amine) |
| 2950 - 3000 | Strong | C-H stretch (aliphatic) |
| 1590 - 1650 | Medium | N-H bend (primary amine) |
| 1000 - 1200 | Medium | C-N stretch |
Predicted Mass Spectrum (EI)
Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 128 | [M]⁺ (Molecular ion) |
| 113 | [M - CH₃]⁺ |
| 85 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 70 | Fragmentation of the pyrrolidine ring |
Reactivity and Stability
(R)-N-isopropylpyrrolidin-3-amine is expected to exhibit typical reactivity of a secondary and primary amine. The lone pairs on both nitrogen atoms make it nucleophilic and basic.
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Acylation and Alkylation: The primary amine is generally more reactive towards electrophiles than the sterically hindered tertiary amine within the ring.
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Salt Formation: As a base, it will readily react with acids to form ammonium salts.
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Oxidation: Amines are susceptible to oxidation, so it should be stored under an inert atmosphere to prevent degradation.
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Stability: The compound is expected to be stable under normal laboratory conditions but should be protected from strong oxidizing agents and acids.
Safety and Handling
While specific toxicity data for (R)-N-isopropylpyrrolidin-3-amine is not available, it should be handled with the care appropriate for chiral amines.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
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Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.
Conclusion
(R)-N-isopropylpyrrolidin-3-amine is a chiral building block with significant potential in the synthesis of complex molecular architectures for drug discovery. Although not a widely available compound, its synthesis is achievable through established methodologies such as reductive amination. The predicted physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for researchers to work with this compound effectively and safely. As with any novel compound, it is imperative to perform thorough characterization to confirm its identity and purity before use in further applications.
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